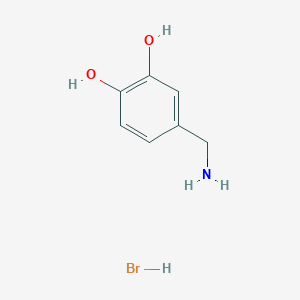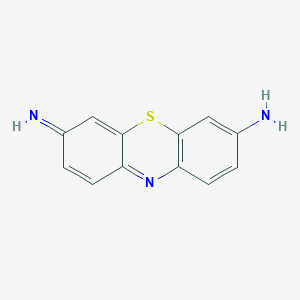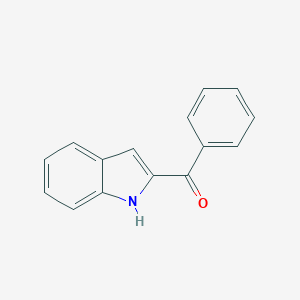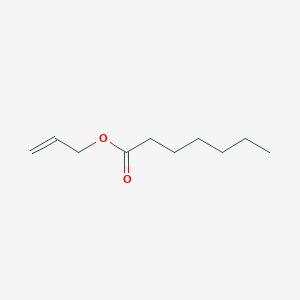![molecular formula C7H14N2 B090081 2,7-Diazaspiro[4.4]nonane CAS No. 175-96-2](/img/structure/B90081.png)
2,7-Diazaspiro[4.4]nonane
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Diazaspiro[4.4]nonane has been reported in several studies. For instance, a series of novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed and synthesized to target the guanine nucleotide exchange activity of DOCK5 .Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[4.4]nonane consists of a spirocyclic system with two nitrogen atoms. The InChI code for this compound is 1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Diazaspiro[4.4]nonane are not detailed in the search results, the compound has been used in the synthesis of N-arylsufonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Diazaspiro[4.4]nonane include a molecular weight of 126.20 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 24.1 Ų .Scientific Research Applications
Pharmaceutical Applications
“2,7-Diazaspiro[4.4]nonane” compounds have been found to be useful in the treatment or prophylaxis of diseases, particularly cancer or diabetes . These compounds can be used as a sole agent or in combination with other active ingredients .
Chemical Synthesis
“2,7-Diazaspiro[4.4]nonane” is a key intermediate in the synthesis of various complex organic compounds . It is used in the preparation of pharmaceuticals, agrochemicals, and other organic materials .
Material Science
In material science, “2,7-Diazaspiro[4.4]nonane” can be used as a curing agent . For example, it was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
Biological Research
“2,7-Diazaspiro[4.4]nonane” compounds can be used in biological research as they interact with various biological targets . These interactions can be studied to understand the mechanism of action of these compounds .
Drug Discovery
“2,7-Diazaspiro[4.4]nonane” compounds are used in drug discovery due to their unique chemical structure . They can be used as building blocks in the synthesis of drug candidates .
Industrial Applications
In industrial applications, “2,7-Diazaspiro[4.4]nonane” can be used in the production of dyes, resins, and polymers . Its unique chemical structure makes it a valuable component in these applications .
Mechanism of Action
properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRNOMZDQTUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507068 | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonane | |
CAS RN |
175-96-2 | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diaza-spiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,7-Diazaspiro[4.4]nonane is a spirocyclic compound containing two five-membered rings sharing a single carbon atom. Its molecular formula is C7H14N2. []
A: Research indicates that modifications to the 2,7-Diazaspiro[4.4]nonane scaffold, particularly N-alkylation, significantly affect its biological activity. For instance, N-alkylated derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This highlights the crucial role of structural modifications in modulating the compound's interaction with biological targets.
A: Studies have identified 2,7-Diazaspiro[4.4]nonane derivatives, such as compound AD258, as potent sigma receptor (SR) ligands. [] These ligands exhibit high binding affinity to both S1R and S2R subtypes, indicating their potential as analgesics. This interaction with SRs showcases the compound's ability to modulate specific biological pathways.
A: Several synthetic strategies have been developed, with one notable approach utilizing malononitrile as the starting material. This method involves a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction steps to yield 2,7-Diazaspiro[4.4]nonane. [] Researchers continuously explore and optimize synthetic routes to improve yield and efficiency.
A: Interestingly, 2,7-Diazaspiro[4.4]nonane derivatives can undergo unusual transformations under specific conditions. For instance, in the presence of concentrated hydrohalic acids, these compounds can yield fused heterocycles like furo[3,4-c]pyridines and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. [] These transformations highlight the versatility of this scaffold for generating diverse chemical entities.
A: Yes, the synthesis of spiroindolines, incorporating the 2,7-diazaspiro[4.4]nonane framework, has been achieved through an enantioselective cascade reaction. [] This approach, utilizing a chiral phosphoric acid catalyst, provides access to enantioenriched spiroindolines, highlighting the potential of 2,7-Diazaspiro[4.4]nonane as a building block in asymmetric synthesis.
A: Characterization of 2,7-Diazaspiro[4.4]nonane derivatives frequently employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. [, ] These methods provide detailed information about the compound's structure, purity, and molecular weight.
A: Future research on 2,7-Diazaspiro[4.4]nonane will likely focus on exploring its therapeutic potential in areas like pain management and antibacterial drug discovery. [, ] Investigating its stability, formulation, and potential for targeted drug delivery will be crucial for translating its promising biological activities into clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)






![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

